![molecular formula C19H22N4O3S B2504922 2-((3-(4-埃ток西苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)己酸 CAS No. 852437-14-0](/img/structure/B2504922.png)

2-((3-(4-埃ток西苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

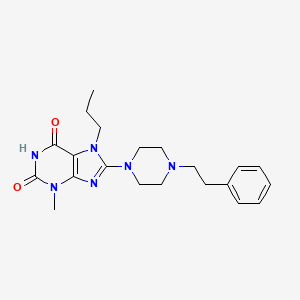

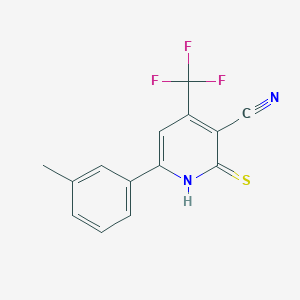

The compound 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insight into related chemical scaffolds and their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of versatile scaffolds such as 1,2,4-triazolo[4,3-a]pyrazin-3-one, which is a precursor in the development of adenosine human receptor antagonists . The process typically includes the introduction of various substituents to the core structure to target specific receptors. In the case of the compound , the synthesis would likely involve multiple steps, including the formation of the triazolopyridazine core, followed by the introduction of the ethoxyphenyl group and the linkage of the hexanoic acid moiety through a thioether bond.

Molecular Structure Analysis

The molecular structure of the compound suggests that it may interact with biological targets through multiple points of contact. The triazolopyridazine core is a known scaffold for receptor antagonists, indicating that the compound could potentially exhibit affinity for certain adenosine receptors . The ethoxyphenyl group may contribute to the compound's binding properties, while the hexanoic acid chain could influence its solubility and overall pharmacokinetic profile.

Chemical Reactions Analysis

Chemical reactions involving similar compounds typically include nucleophilic substitutions, cyclocondensations, and hydrazinolysis . The thioether linkage in the compound suggests that it could be synthesized through a nucleophilic substitution reaction, where a thiolate anion attacks an electrophilic center on the triazolopyridazine scaffold. The presence of the hexanoic acid group also opens up possibilities for further chemical modifications, such as amide bond formation or esterification.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the ethoxy group suggests increased lipophilicity compared to a phenyl group without substitution, which could affect the compound's ability to cross biological membranes. The hexanoic acid moiety introduces a degree of hydrophilicity, which could be important for the compound's solubility in aqueous environments. The triazolopyridazine core is likely to contribute to the compound's stability and its potential to form stable complexes with biological targets .

科学研究应用

合成和结构研究

- 合成和晶体结构:该化合物的合成涉及多个步骤,从对乙氧基苯胺开始,最终形成使用 X 射线晶体学、NMR、MS 和 IR 技术研究的结构 (董和王,2005)。

- 新型环系开发:已经通过各种合成技术实现了包括该化合物的新型环系,展示了创建新化学结构的多功能性和潜力 (Kosáry 等人,1986)。

生物活性及应用

- 抗增殖活性:已经研究了该化合物的某些衍生物的抗增殖活性,特别是针对内皮细胞和肿瘤细胞,表明在癌症研究中具有潜在应用 (Ilić 等人,2011)。

- 抗菌活性:与该化合物相关的某些三唑衍生物显示出抗菌活性,表明其在开发新的抗菌剂中的潜在用途 (Bektaş 等人,2007)。

- 抗氧化特性:对相关化合物的研究也证明了显着的抗氧化能力,进一步扩展了该化合物在生物化学和药理学各个领域的潜在应用 (Shakir 等人,2017)。

其他见解

- 药物设计中的多功能骨架:与所讨论化合物密切相关的三唑并[4,3-a]哒嗪-3-酮结构已被确定为开发腺苷人类受体拮抗剂的多功能骨架,突出了其在药物化学中的重要性 (Falsini 等人,2017)。

- 抗 HAV 活性:一些合成的三唑并[4,3-b]哒嗪对甲型肝炎病毒显示出有希望的活性,表明该化合物在抗病毒研究中的潜力 (Shamroukh 和 Ali,2008)。

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies . Based on its structural similarity to 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be hypothesized that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways related to their pharmacological activities .

Result of Action

Based on the reported pharmacological activities of structurally similar compounds, it can be hypothesized that the compound may have potential therapeutic effects .

属性

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-3-5-6-15(19(24)25)27-17-12-11-16-20-21-18(23(16)22-17)13-7-9-14(10-8-13)26-4-2/h7-12,15H,3-6H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZIKNQBFYEECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2504839.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2504844.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2504845.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)